3-(2-Fluorophenyl)azetidine, trifluoroacetic acid
Description
3-(2-Fluorophenyl)azetidine, trifluoroacetic acid (TFA) is a fluorinated azetidine derivative where a fluorine atom is attached at the ortho position of the phenyl ring. The trifluoroacetate salt enhances solubility and stability, making this compound a critical intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
3-(2-fluorophenyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.C2HF3O2/c10-9-4-2-1-3-8(9)7-5-11-6-7;3-2(4,5)1(6)7/h1-4,7,11H,5-6H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTHFFSIZVJXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)azetidine, trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of 2-fluorophenylamine with suitable electrophiles can lead to the formation of the azetidine ring.
Introduction of Trifluoroacetic Acid: The trifluoroacetic acid moiety can be introduced through reactions with trifluoroacetic anhydride or trifluoroacetic acid in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(2-Fluorophenyl)azetidine, trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)azetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The fluorophenyl group and trifluoroacetic acid moiety contribute to its binding affinity and specificity, influencing various biochemical processes.
Comparison with Similar Compounds
Structural analogs of 3-(2-fluorophenyl)azetidine, TFA differ in substituent positions, electronic properties, and applications. Below is a detailed comparison:
Structural and Physicochemical Properties
*Molecular weight inferred from structurally similar compounds in and .
Key Observations:
- Substituent Position : Ortho-substituted fluorine (as in 3-(2-fluorophenyl)azetidine) may induce steric hindrance compared to para-substituted analogs (e.g., 3-(4-fluorophenyl)azetidin-3-ol), affecting reactivity and binding interactions .
- Solubility : Hydroxyl-containing derivatives (e.g., 3-(4-fluorophenyl)azetidin-3-ol) exhibit better solubility in polar solvents, advantageous for biological testing .
Biological Activity
3-(2-Fluorophenyl)azetidine, trifluoroacetic acid is a compound characterized by its unique structural features, which include a four-membered azetidine ring, a fluorophenyl group, and a trifluoroacetic acid moiety. These structural elements contribute to its diverse biological activities and potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁F₄NO₂
- Molecular Weight : 277.21 g/mol
The presence of the azetidine ring imparts significant strain, enhancing the compound's reactivity. The fluorophenyl group is known to influence biological interactions, while the trifluoroacetic acid moiety can enhance solubility and stability in biological environments.
3-(2-Fluorophenyl)azetidine interacts with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biochemical pathways effectively. The fluorophenyl group enhances binding affinity to specific receptors, potentially influencing various physiological processes.
Biological Activities
Research indicates that 3-(2-Fluorophenyl)azetidine exhibits several notable biological activities:
- Neuroprotective Effects : Certain azetidine derivatives have been linked to neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
- Anticancer Activity : Compounds related to azetidines have shown promise in inhibiting cancer cell proliferation. For instance, azetidinones have been found to induce apoptosis in human solid tumor cell lines . Specific studies on structurally similar compounds indicate that they can inhibit tumor growth at nanomolar concentrations .
- Antiviral Properties : Some azetidinone derivatives have demonstrated antiviral activity against human coronaviruses and cytomegalovirus, indicating potential therapeutic applications in infectious diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-(2-Fluorophenyl)azetidine, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Fluorophenyl)azetidine | Contains a fluorophenyl group | Different substitution pattern affects reactivity |
| 3-(2-Methylphenyl)azetidine | Methyl group substitution | Exhibits different biological activity |
| 4-(Trifluoromethyl)azetidine | Trifluoromethyl group instead of fluorophenyl | Enhanced lipophilicity may influence pharmacodynamics |
| 2-(Fluorophenyl)azetidine | Lacks the trifluoroacetic acid moiety | Simpler structure may lead to different properties |
The combination of the fluorophenyl group and trifluoroacetic acid in 3-(2-Fluorophenyl)azetidine enhances its solubility and biological activity compared to other azetidines.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of azetidinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds exhibited significant antiproliferative activity at low concentrations, highlighting their potential as anticancer agents .
- Neuroprotective Studies : Research on neuroprotective effects indicated that certain azetidines could mitigate neuronal damage in models of neurodegeneration, suggesting therapeutic implications for conditions like Alzheimer's disease.
- Antiviral Activity : A series of azetidinone compounds were tested for their antiviral properties against coronaviruses, demonstrating that modifications in structure can significantly influence efficacy against viral replication .
Q & A
Basic: What is the role of trifluoroacetic acid (TFA) in the synthesis of 3-(2-fluorophenyl)azetidine derivatives?
TFA is critical for deprotection of amine groups during azetidine synthesis. For example, in the synthesis of spirocyclic azetidines, TFA removes trityl (Trt) protecting groups under mild conditions (room temperature, dichloromethane solvent) to yield free amines (e.g., compound 15a in ). This step avoids harsh acidic conditions that could degrade sensitive fluorophenyl substituents. Methodological optimization includes using stoichiometric TFA (1–2 equivalents) and monitoring deprotection completion via TLC or LC-MS .
Basic: How is the purity of 3-(2-fluorophenyl)azetidine-TFA salts validated post-synthesis?
Purity is confirmed via analytical triangulation :
- 1H/19F NMR : Identifies residual TFA (δ ~11.5 ppm in 1H NMR; δ ~−75 ppm in 19F NMR) and confirms structural integrity of the fluorophenyl group .
- HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]+ for 3-(2-fluorophenyl)azetidine) and excludes TFA adducts .
- Elemental combustion analysis (CHN) : Ensures stoichiometric alignment (e.g., C/F ratios) .
Advanced: How can researchers mitigate discrepancies in NMR data caused by residual TFA in 3-(2-fluorophenyl)azetidine samples?
Residual TFA complicates NMR interpretation by broadening peaks or introducing acidic proton signals. Solutions include:
- Lyophilization : Repeated freeze-drying in deuterated solvents (e.g., D2O or CD3CN) to remove volatile TFA .
- Neutralization : Treating the compound with a weak base (e.g., NaHCO3) followed by extraction to isolate the free base .
- Alternative protecting groups : Using Boc (tert-butoxycarbonyl) instead of acid-labile groups to avoid TFA entirely .
Advanced: What strategies optimize the cyclization of propargyl-TFA intermediates to form azetidine rings?
Cyclization efficiency depends on electrophile selection and solvent polarity . shows bromine (Br2) in THF promotes cyclization via electrophilic activation of propargyl-TFA intermediates. Key parameters:
- Temperature : −20°C to 0°C minimizes side reactions (e.g., polymerization).
- Catalyst screening : Lewis acids like BF3·Et2O enhance regioselectivity for azetidine over oxazoline byproducts.
- In situ monitoring : ReactIR or 19F NMR tracks intermediate consumption .
Basic: Which characterization techniques differentiate 3-(2-fluorophenyl)azetidine isomers from regioisomeric byproducts?
- X-ray crystallography : Resolves spatial arrangement of fluorine and azetidine rings unambiguously.
- 2D NMR (COSY, NOESY) : Correlates coupling constants (e.g., 3JHF for ortho-fluorine) to confirm substitution patterns .
- HPLC with chiral columns : Separates enantiomers if asymmetric synthesis is attempted .
Advanced: How do researchers address low yields in TFA-mediated deprotection steps for azetidine scaffolds?
Low yields often stem from incomplete deprotection or acid-induced degradation . and recommend:
- Solvent optimization : Using dichloromethane (DCM) instead of THF improves solubility of intermediates.
- Graded acid addition : Stepwise TFA addition (0.5 eq increments) minimizes exothermic side reactions.
- Scavengers : Adding trisopropylsilane (TIS) or H2O quenches reactive carbocations, stabilizing the product .
Advanced: What computational methods predict the stability of 3-(2-fluorophenyl)azetidine-TFA complexes under physiological conditions?
- DFT calculations : Model TFA’s electron-withdrawing effects on azetidine ring strain and fluorophenyl resonance.
- MD simulations : Predict hydration dynamics and pH-dependent stability (e.g., pKa shifts due to fluorine’s electronegativity) .
- Docking studies : Assess TFA’s interference in biological assays (e.g., receptor binding) by simulating competitive inhibition .
Basic: What safety protocols are essential when handling TFA in azetidine synthesis?
- Ventilation : Use fume hoods due to TFA’s corrosive vapors (PEL: 0.1 ppm).
- PPE : Acid-resistant gloves (e.g., nitrile) and goggles.
- Waste disposal : Neutralize TFA with sodium bicarbonate before aqueous disposal .
Advanced: How can researchers reconcile contradictory bioactivity data for 3-(2-fluorophenyl)azetidine-TFA complexes in neurological assays?
Contradictions arise from TFA’s residual presence altering assay pH or non-specifically binding proteins. Solutions:
- Free-base conversion : Isolate the azetidine free base via ion-exchange chromatography .
- Buffer optimization : Use HEPES (pH 7.4) instead of Tris to avoid amine-TFA interactions.
- Control experiments : Include TFA-only controls to quantify background interference .
Advanced: What are the challenges in scaling up 3-(2-fluorophenyl)azetidine-TFA synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
